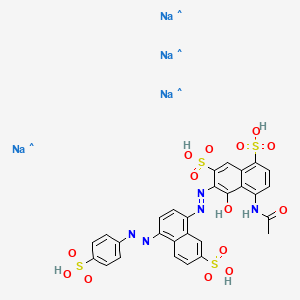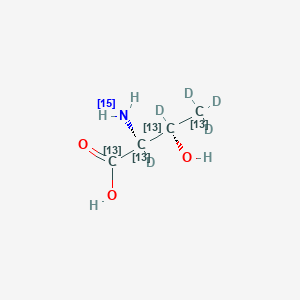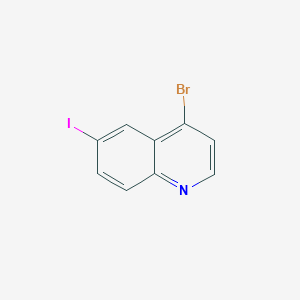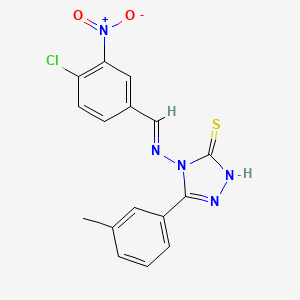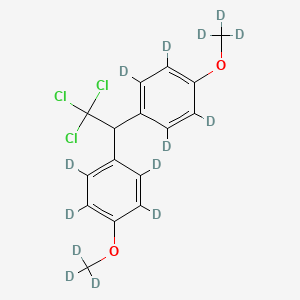
Methoxychlor D14 (bis(4-methoxyphenyl-D7))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is a synthetic organochlorine compound. It is a deuterated form of methoxychlor, which is used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for specific analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves the introduction of deuterium atoms into the methoxychlor molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated oxidation products.
Reduction: Reduction reactions can convert the compound into deuterated reduced forms.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions are deuterated analogs of the original compound. For example, oxidation may yield deuterated methoxychlor derivatives, while reduction may produce deuterated methoxychlor alcohols .
Scientific Research Applications
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) has several scientific research applications:
Chemistry: Used as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Mechanism of Action
The mechanism of action of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical and physical properties, leading to unique interactions with enzymes, receptors, and other biomolecules. These interactions can affect the compound’s stability, reactivity, and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Methoxychlor: The non-deuterated form of Methoxychlor D14, used as an insecticide.
DDT (Dichlorodiphenyltrichloroethane): Another organochlorine insecticide with similar chemical properties.
Chlorpyrifos: An organophosphate insecticide with different chemical structure but similar applications.
Uniqueness
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C16H15Cl3O2 |
|---|---|
Molecular Weight |
359.7 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-[2,2,2-trichloro-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)phenyl]ethyl]-6-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
IAKOZHOLGAGEJT-DDAUHAMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])OC([2H])([2H])[2H])[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])OC([2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
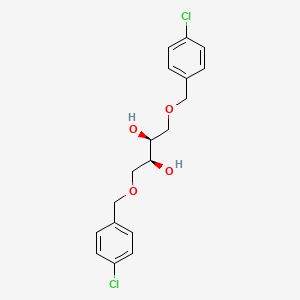

![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)



![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)
